molecular formula C15H21N3O2 B083285 Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- CAS No. 15083-50-8

Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-

Cat. No. B083285
CAS RN: 15083-50-8
M. Wt: 275.35 g/mol
InChI Key: AJMCZFKEQAVFPW-UHFFFAOYSA-N
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Description

Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as MPEP and is used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism Of Action

The mechanism of action of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- involves the selective inhibition of the mGluR5 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of mGluR5 activation. This mechanism of action has potential applications in the treatment of various neurological disorders, including anxiety, depression, and addiction.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- have been extensively studied in various animal models. The compound has been shown to reduce anxiety-like behavior and improve cognitive function in rodents. Additionally, Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and alcohol.

Advantages And Limitations For Lab Experiments

The use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in lab experiments has several advantages. The compound is highly selective for the mGluR5 receptor, allowing for the specific manipulation of this receptor in animal models. Additionally, Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has a favorable pharmacokinetic profile, allowing for easy administration and measurement in animal models.
However, there are also some limitations to the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in lab experiments. The compound has a relatively short half-life, requiring frequent administration in animal models. Additionally, the compound has potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- in scientific research. One potential application is in the treatment of neurological disorders, including anxiety, depression, and addiction. Additionally, the compound may have potential applications in the field of pain management, as mGluR5 has been implicated in the modulation of pain perception.
Another future direction for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is in the development of novel therapeutics. The compound may serve as a lead compound for the development of more potent and selective mGluR5 antagonists. Additionally, the compound may be used in the development of prodrugs, which can improve the pharmacokinetic properties of the compound.
Conclusion
Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), and has potential applications in the treatment of various neurological disorders, including anxiety, depression, and addiction. The future directions for the use of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- include the development of novel therapeutics and the exploration of its potential applications in the field of pain management.

Synthesis Methods

The synthesis of Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl chloroacetate to form ethyl 3-methyl-1-phenyl-5-pyrazolone-4-acetate. This compound is then reacted with 2-(methylamino)ethyl chloride to form Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-. The compound can be purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)- has been extensively studied for its potential applications in various fields of scientific research. The compound is primarily used as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and pain perception.

properties

CAS RN

15083-50-8

Product Name

Ethanol, 2-(methyl(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)amino)-

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

2-[methyl-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]amino]ethanol

InChI

InChI=1S/C15H21N3O2/c1-13-12-15(20-11-9-17(2)8-10-19)18(16-13)14-6-4-3-5-7-14/h3-7,12,19H,8-11H2,1-2H3

InChI Key

AJMCZFKEQAVFPW-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)OCCN(C)CCO)C2=CC=CC=C2

Canonical SMILES

CC1=NN(C(=C1)OCCN(C)CCO)C2=CC=CC=C2

Other CAS RN

15083-50-8

Origin of Product

United States

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